tert-butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functional group modifications to introduce the tert-butyl ester and hydroxyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. The presence of both hydroxyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-10-8-14(18)11(2)12-6-7-17(9-13(10)12)15(19)20-16(3,4)5/h8,18H,6-7,9H2,1-5H3 |
InChI Key |
NPIJZSOHUPJARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CN(CC2)C(=O)OC(C)(C)C)C)O |
Origin of Product |
United States |
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